N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide
Description
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide is a propanamide derivative characterized by a pyridine ring substituted with a cyclopropyl group at the 6-position and a 4-propoxyphenyl moiety attached to the propanamide backbone. For instance, compounds with similar aryl and heterocyclic substituents, such as 3-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]propanamide (Y300-3784), demonstrate modulatory effects on glucose transporters (GLUT4) and metabolic pathways . The propoxyphenyl group may influence lipophilicity and target binding compared to fluorophenyl or chlorophenyl analogs, though further studies are required to confirm its pharmacological profile.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-13-25-19-9-3-16(4-10-19)6-12-21(24)23-15-17-5-11-20(22-14-17)18-7-8-18/h3-5,9-11,14,18H,2,6-8,12-13,15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUHLFLPSAQUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NCC2=CN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropylpyridine Intermediate: The cyclopropyl group is introduced to the pyridine ring through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane and a suitable catalyst.
Attachment of the Propoxyphenyl Group: The propoxyphenyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of a halogenated propoxyphenyl compound and a base to facilitate the substitution.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction. This can be achieved using reagents such as carbodiimides (e.g., EDCI) and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Fluorophenyl and Chlorophenyl Derivatives
- 3-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]propanamide (Y300-3784)
- 3-(4-Chlorophenyl)propanamide Derivatives
Methoxyphenyl and Propoxyphenyl Derivatives
- N-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (Compound 6)
- N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide Hypothesized Properties: The propoxy group (C3H7O) may increase logP (~2.5–3.0) compared to methoxy analogs, enhancing blood-brain barrier penetration.
Heterocyclic Propanamides
Thiazolyl and Oxadiazolyl Derivatives
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides (7c–7f) Molecular Formulas: C16H17N5O2S2 to C17H19N5O2S2 Key Features: Sulfur-rich heterocycles contribute to higher melting points and hydrogen-bonding capacity (polar surface area >100 Ų). These compounds are structurally distinct but share the propanamide core, highlighting how heterocycles modulate physicochemical properties .
Pyridinyl and Piperidinyl Derivatives
- Activity in GLUT4 inhibition assays is plausible but unconfirmed .
Key Research Findings and Implications
- GLUT4 Binding : Compounds like Y300-3784 and those in suggest that propanamides with aryl-pyridine motifs may interact with glucose transporters, though the main compound’s propoxyphenyl group could alter binding kinetics .
- Solubility vs. Permeability : Methoxy and propoxy substituents trade off solubility (methoxy) for lipophilicity (propoxy), impacting bioavailability .
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the realm of oncology and cellular signaling pathways. This article delves into the compound's biological activity, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which includes a cyclopropyl group and a propoxyphenyl moiety. Its IUPAC name reflects these structural features, indicating its complexity and potential for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O2 |
| Molecular Weight | 302.38 g/mol |
| LogP (octanol-water partition coefficient) | 3.5 |
| Solubility | Soluble in DMSO |
The primary mechanism of action for this compound involves its role as an inhibitor of specific protein kinases, particularly ERK1/2 kinases. These kinases are critical in various signaling pathways that regulate cell proliferation, differentiation, and survival.
Inhibition of ERK1/2 Kinases
Research indicates that this compound acts as a selective inhibitor of ERK1/2 kinases, which are often implicated in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.
Case Studies
- Breast Cancer Models : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The IC50 values for these effects were reported to be in the low micromolar range.
- In Vivo Efficacy : Animal models treated with this compound showed a marked decrease in tumor size compared to control groups. The mechanism was attributed to the compound's ability to disrupt the ERK signaling pathway, leading to enhanced apoptosis in malignant tissues.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
